molecular formula C8H10N2O3 B2526169 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid CAS No. 1518990-83-4

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid

Cat. No.: B2526169
CAS No.: 1518990-83-4
M. Wt: 182.179
InChI Key: VMZIBBSZULIYNA-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is a heterocyclic compound that features a pyrazolo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound, followed by acylation to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo-oxazine compounds .

Scientific Research Applications

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
  • 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid

Uniqueness

Compared to similar compounds, 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications .

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZIBBSZULIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CC(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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